molecular formula C13H8Br2FIO B13111761 2,4-Dibromo-6-fluoro-3'-iodo-4'-methoxy-1,1'-biphenyl

2,4-Dibromo-6-fluoro-3'-iodo-4'-methoxy-1,1'-biphenyl

Cat. No.: B13111761
M. Wt: 485.91 g/mol
InChI Key: CPUWJILCHHZJPX-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl is a complex organic compound that belongs to the biphenyl family. This compound is characterized by the presence of multiple halogen atoms (bromine, fluorine, and iodine) and a methoxy group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. The choice of reagents, catalysts, and reaction conditions would be tailored to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Including toluene, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted biphenyl derivatives.

Scientific Research Applications

2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of multiple halogen atoms and a methoxy group can influence its binding affinity and reactivity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl is unique due to the combination of multiple halogen atoms and a methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C13H8Br2FIO

Molecular Weight

485.91 g/mol

IUPAC Name

1,5-dibromo-3-fluoro-2-(3-iodo-4-methoxyphenyl)benzene

InChI

InChI=1S/C13H8Br2FIO/c1-18-12-3-2-7(4-11(12)17)13-9(15)5-8(14)6-10(13)16/h2-6H,1H3

InChI Key

CPUWJILCHHZJPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2Br)Br)F)I

Origin of Product

United States

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